molecular formula C11H11N B8711084 2-Methyl-1-phenyl-pyrrole

2-Methyl-1-phenyl-pyrrole

Cat. No. B8711084
M. Wt: 157.21 g/mol
InChI Key: WWXBHJICFDGVQR-UHFFFAOYSA-N
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Patent
US07238818B2

Procedure details

Butyllithium (0.700 mol, 280 mL of 2.5 M solution in hexane) was added slowly at room temperature to a mixture of 1-phenylpyrrole (0.695 mol, 100 g) and TMEDA (0.700 mol, 106 mL) in hexane (80 mL) and stirred for 3 h. The slurry was diluted with 300 mL of THF and iodomethane (0.771 mol, 48 mL) was added slowly maintaining the temperature between 35–40° C. After stirring at room temperature for 16 h, 250 mL of water were added and the organic layer was separated. The aqueous layer was extracted with ether (2×100 mL) and the combined organic fractions were dried over MgSO4. After filtration, evaporation of solvents and TMEDA yielded 107 g of light brown oil (98% yield, +95% purity by GC). 1H-NMR δ (CDCL3): 7.29–7.44 (m, 5H), 6.80 (m, 1H), 6.23 (m, 1H), 6.08 (m, 1H), 2.24 (s, 3H).
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
106 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[C:6]1([N:12]2[CH:16]=[CH:15][CH:14]=[CH:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN(CCN(C)C)C.IC>CCCCCC.C1COCC1.O>[C:6]1([N:12]2[CH:16]=[CH:15][CH:14]=[C:13]2[CH3:1])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
280 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C=CC=C1
Name
Quantity
106 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
IC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 35–40° C
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration, evaporation of solvents and TMEDA

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.